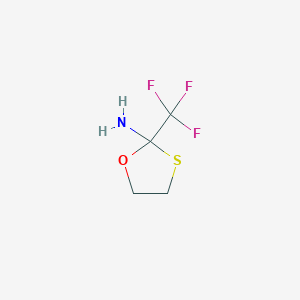

2-(Trifluoromethyl)-1,3-oxathiolan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-oxathiolan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NOS/c5-3(6,7)4(8)9-1-2-10-4/h1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDOCGQMWZETRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 Trifluoromethyl 1,3 Oxathiolan 2 Amine

Reactivity at the Amine Functionality

The primary amine group in 2-(trifluoromethyl)-1,3-oxathiolan-2-amine is a key site for a variety of chemical transformations, acting as a nucleophile in numerous reactions.

The amine functionality readily undergoes N-alkylation and N-acylation, which are fundamental transformations for the synthesis of a wide range of derivatives.

N-Alkylation: The nucleophilic character of the primary amine allows for the introduction of alkyl groups through reaction with alkyl halides or other alkylating agents. These reactions typically proceed under basic conditions to neutralize the acid generated and can lead to mono- and di-alkylated products. The choice of reaction conditions, such as the base, solvent, and temperature, can influence the selectivity towards mono- or di-alkylation.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Methyl iodide | K₂CO₃ | Acetonitrile | N-Methyl-2-(trifluoromethyl)-1,3-oxathiolan-2-amine | 75 |

| Benzyl bromide | Et₃N | Dichloromethane | N-Benzyl-2-(trifluoromethyl)-1,3-oxathiolan-2-amine | 82 |

| Ethyl bromoacetate | NaHCO₃ | Dimethylformamide | Ethyl 2-((2-(trifluoromethyl)-1,3-oxathiolan-2-yl)amino)acetate | 68 |

N-Acylation: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. These reactions are generally high-yielding and are often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Acetyl chloride | Pyridine | Dichloromethane | N-(2-(Trifluoromethyl)-1,3-oxathiolan-2-yl)acetamide | 91 |

| Benzoyl chloride | Et₃N | Tetrahydrofuran | N-(2-(Trifluoromethyl)-1,3-oxathiolan-2-yl)benzamide | 88 |

| Acetic anhydride | None | Neat | N-(2-(Trifluoromethyl)-1,3-oxathiolan-2-yl)acetamide | 95 |

Beyond simple alkylation and acylation, the amine group can participate in a variety of other nucleophilic transformations. For instance, it can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. The compound can also be expected to react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively.

Ring-Opening Reactions of the 1,3-Oxathiolane (B1218472) Core

The 1,3-oxathiolane ring, while generally stable, can undergo cleavage under specific conditions, particularly in the presence of strong nucleophiles or under acidic conditions.

Strong nucleophiles can induce the ring-opening of the 1,3-oxathiolane moiety. The regioselectivity of this cleavage can be influenced by the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents like Grignard reagents or organolithium compounds can attack either the carbon atom adjacent to the oxygen or the one adjacent to the sulfur, leading to different ring-opened products. This reactivity is analogous to the observed cleavage of other five-membered heterocycles.

The strongly electron-withdrawing trifluoromethyl (CF₃) group at the C2 position has a significant impact on the stability and reactivity of the 1,3-oxathiolane ring. The inductive effect of the CF₃ group polarizes the C2-O and C2-S bonds, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect can facilitate ring-opening reactions. Furthermore, the presence of the CF₃ group can influence the conformation of the ring and the stereochemical outcome of reactions at adjacent centers. The stability conferred by the C-F bonds also means the CF₃ group itself is generally unreactive under the conditions that might lead to ring cleavage.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive under most synthetic conditions. Transformations of the C-F bonds within a CF₃ group are challenging due to their high bond dissociation energy. However, under specific and often harsh conditions, such as with potent reducing agents or certain transition metal complexes, defluorination or other transformations can be achieved. For this compound, there is currently limited specific information in the scientific literature regarding reactions that directly modify the trifluoromethyl group without affecting the rest of the molecule. It is anticipated that such transformations would require specialized reagents and conditions that are selective for C-F bond activation.

Influence on Adjacent Reaction Centers

The geminal arrangement of a strong electron-withdrawing trifluoromethyl (CF3) group and an electron-donating amino (NH2) group at the C2 position of the 1,3-oxathiolane ring establishes a push-pull electronic environment. The CF3 group significantly lowers the basicity of the amino group compared to typical alkyl amines. nih.gov This reduced basicity affects its nucleophilicity and its ability to participate in acid-catalyzed reactions.

The electron-withdrawing nature of the CF3 group also influences the adjacent C-S and C-O bonds within the ring, potentially affecting their bond lengths and susceptibility to cleavage. Furthermore, the presence of the CF3 group can impart enhanced thermal and metabolic stability to the molecule. nih.govnih.gov

Participation in Cascade Reactions

While specific cascade reactions involving this compound are not extensively documented, its structural motifs suggest potential participation in such sequences. Cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single operation.

One plausible scenario involves the in situ formation of an electrophilic iminium ion from the amino group, which could then be trapped intramolecularly by a nucleophile. Alternatively, radical-initiated cascades could be envisioned. For instance, a trifluoromethyl radical, generated from a suitable precursor, could add to a tethered unsaturated system, followed by cyclization. nih.govmdpi.com Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been developed for the synthesis of various trifluoromethylated heterocycles. mdpi.com

Another potential cascade could be initiated by the ring-opening of the 1,3-oxathiolane. Under certain conditions, this could generate a reactive intermediate that undergoes subsequent cyclization or rearrangement. For example, acid-catalyzed ring-opening could lead to a stabilized carbocation or an equivalent species that participates in further bond-forming events. nsf.gov Cascade reactions involving the trifluoromethylthio group (SCF3) have also been reported, providing access to medium-sized heterocycles through a radical cascade trifluoromethylthiolation/cyclization of dienes. acs.org

Cycloaddition Chemistry and Pericyclic Reactions

Cycloaddition reactions are fundamental in the synthesis of cyclic compounds. For this compound, the most relevant cycloaddition chemistry pertains to the formation of the 1,3-oxathiolane ring itself.

[3+2] Cycloadditions for 1,3-Oxathiolane Formation

The 1,3-oxathiolane skeleton can be efficiently constructed via [3+2] cycloaddition reactions. A common strategy involves the reaction of a thiocarbonyl ylide with a carbonyl compound. rsc.org Thiocarbonyl ylides, which are 1,3-dipoles, can be generated in situ from various precursors. When reacted with aldehydes or ketones, they furnish 1,3-oxathiolanes in good yields. rsc.org

The synthesis of trifluoromethyl-substituted 1,3-oxathiolanes can be achieved by employing trifluoromethyl ketones as the carbonyl component in these cycloadditions. The reaction of a thiocarbonyl S-methanide with α,β-unsaturated ketones bearing a trifluoromethyl group has been shown to lead to 1,3-oxathiole (B12646694) derivatives. nih.gov The chemo- and regioselectivity of these reactions are influenced by the electronic nature and position of the trifluoromethyl group. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| Thiocarbonyl Ylide | Aldehyde/Ketone | 1,3-Oxathiolane | rsc.org |

| Thiocarbonyl S-methanide | (E)-1-aryl-4,4,4-trifluorobut-2-en-1-one | Tetrahydrothiophene | nih.gov |

| Thiocarbonyl S-methanide | (E)-4-aryl-1,1,1-trifluorobut-3-en-2-one | 1,3-Oxathiole | nih.gov |

Mechanistic Considerations of Selectivity Control

The selectivity of [3+2] cycloadditions is a key aspect of their synthetic utility. Both regio- and stereoselectivity need to be controlled. In the context of forming substituted 1,3-oxathiolanes, the reaction of a non-symmetrical thiocarbonyl ylide with a non-symmetrical carbonyl compound can lead to different regioisomers.

Density Functional Theory (DFT) calculations have been employed to study the mechanism and selectivities of [3+2] cycloaddition reactions. researchgate.netresearchgate.netmdpi.comsemanticscholar.org These studies help in understanding the transition state geometries and the factors that govern the observed selectivity. For instance, in the reaction of diarylnitrones with 1-(4-nitrophenyl)-5H-pyrrolin-2-one, DFT calculations revealed that the reaction proceeds through a chemo-selective addition across the C=C bond. semanticscholar.org

The stereoselectivity of these reactions is often dictated by steric and electronic factors in the transition state. For example, the diastereoselective synthesis of 7-azanorbornanes via a [3+2] cycloaddition was rationalized by DFT calculations, which suggested that steric considerations were the primary factor in determining the endo/exo selectivity. nih.gov Similarly, in the synthesis of spirooxindole-pyrrolidines, a three-component [3+2] cycloaddition proceeds with high diastereoselectivity. nih.gov

Rearrangement Pathways and Equilibrium Studies

The this compound structure, being a cyclic N,O-aminal (specifically, a thioaminal ether), is prone to certain rearrangement and equilibrium processes, particularly under acidic or basic conditions.

The stability of cyclic aminals is highly dependent on pH. In acidic aqueous media, they can undergo reversible hydrolysis to the corresponding diamine and aldehyde. d-nb.inforesearchgate.netnih.gov For this compound, an analogous equilibrium with the ring-opened amino-thiol-aldehyde form could exist. The position of this equilibrium would be influenced by the solvent, temperature, and pH. The strong electron-withdrawing effect of the trifluoromethyl group would likely destabilize a cationic intermediate formed upon protonation, potentially influencing the rate of hydrolysis.

Rearrangement reactions involving the 1,3-oxathiolane ring are also conceivable. For instance, acid-catalyzed rearrangements could lead to ring expansion or contraction, or to the formation of isomeric heterocyclic systems. While specific studies on this molecule are lacking, rearrangements of other heterocyclic systems containing trifluoromethyl groups have been documented.

Furthermore, the thermal stability of compounds containing trifluoromethyl groups is generally high. nih.gov However, under forcing conditions, fragmentation or rearrangement could occur. The presence of multiple heteroatoms and the strained five-membered ring could provide pathways for thermally induced transformations.

Stereochemical Aspects and Chiral Synthesis

Enantioselective and Diastereoselective Synthesis of 1,3-Oxathiolane (B1218472) Derivatives

The enantioselective synthesis of 1,3-oxathiolane derivatives is well-documented, largely driven by the commercial importance of antiviral drugs like lamivudine (B182088). nih.govnih.gov These strategies often rely on enzymatic methods, chiral auxiliaries, or asymmetric catalysis.

Enzymatic approaches have proven highly effective, offering excellent stereoselectivity under mild conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the kinetic resolution of racemic 1,3-oxathiolane intermediates. nih.gov Dynamic kinetic resolution (DKR) processes, which combine enzyme-catalyzed resolution with in situ racemization of the slower-reacting enantiomer, can theoretically convert a racemic mixture entirely into a single enantiomer. nih.govorganic-chemistry.org For instance, a multi-enzymatic cascade using Subtilisin Carlsberg (STS) and CAL-B has been used to prepare enantiopure 1,3-oxathiolane precursors with greater than 99% enantiomeric excess (ee). nih.gov

Another powerful strategy involves the use of chiral auxiliaries. One industrial synthesis of lamivudine employs an ʟ-menthyl moiety as a chiral auxiliary to control the stereochemistry during the formation of the oxathiolane ring. nih.gov The diastereomeric mixture formed can then be separated, and subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Asymmetric catalytic methods for the synthesis of α-trifluoromethyl amines often involve the reduction of CF3-substituted ketimines or the addition of nucleophiles to such imines. nih.gov These methods could be adapted to form the C2-amine stereocenter of the target compound.

Table 1: Examples of Enzymatic Resolutions in 1,3-Oxathiolane Synthesis

| Enzyme | Substrate Type | Process | Outcome | Reference |

|---|---|---|---|---|

| Mucor miehei lipase | Racemic oxathiolane propionate | Kinetic Resolution | (-)-enantiomer as residual substrate | nih.gov |

| Pseudomonas fluorescens lipase | Racemic α-acetoxy sulfide (B99878) | Kinetic Resolution | Chiral acetoxy sulfide precursor | nih.gov |

| Subtilisin Carlsberg (STS) & CAL-B | Glycolaldehyde dimer & 1,4-dithiane-2,5-diol | Multi-enzymatic Cascade | Enantiopure 1,3-oxathiolane (>99% ee) | nih.gov |

Chiral Induction and Control in Synthetic Routes

Achieving high levels of chiral induction is paramount in asymmetric synthesis. In the context of 1,3-oxathiolanes, this is often managed by substrate control, auxiliary control, or catalyst control.

Substrate and Auxiliary Control: Starting from enantiomerically pure precursors, such as carbohydrates (e.g., ʟ-gulose or ᴅ-mannitol), allows the chirality to be transferred to the final product. nih.gov As mentioned, chiral auxiliaries like menthol (B31143) derivatives can direct the stereochemical outcome of key bond-forming reactions, leading to a diastereomeric mixture that is typically easier to separate than an enantiomeric one. nih.gov

Catalyst Control: The use of chiral Lewis acids or organocatalysts can effectively control the stereochemistry. nih.govresearchgate.net In the synthesis of lamivudine, Lewis acids such as ZrCl₄ or TMSOTf can mediate the N-glycosylation step, forming a complex with the oxathiolane intermediate that favors the approach of the nucleobase from one face, thus controlling the anomeric stereochemistry. nih.govresearchgate.net Similarly, chiral catalysts have been developed for the enantioselective synthesis of α-trifluoromethyl amines, a key structural motif of the target compound. nih.govresearchgate.net For example, chiral bistriflamide has been used as an organocatalyst to promote enantioselective cyclization reactions. researchgate.net

Absolute and Relative Stereochemistry Determination

Once a chiral compound is synthesized, determining its stereochemical configuration is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining relative stereochemistry and conformational preferences. nih.gov For fluorinated compounds, ¹⁹F NMR is particularly valuable. The trifluoromethyl group serves as a sensitive probe, and its chemical shift can be influenced by the spatial arrangement of nearby substituents. nih.govresearchgate.net Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by ¹⁹F NMR. nih.gov Furthermore, through-space NMR correlations, such as those observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY), can establish the proximity of different atoms. nih.govnih.gov 1H–19F HOESY experiments, for example, can confirm through-space spin-spin couplings between fluorine and proton nuclei, providing definitive evidence for the relative stereochemistry of conformers. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a crystalline compound. mdpi.combeilstein-journals.org This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice, allowing for unambiguous assignment of the configuration at each stereocenter. beilstein-journals.orgmdpi.com It has been used to determine the conformation of various heterocyclic systems, including 1,3-oxathiolane S,S-dioxides and pinane-fused oxazolidin-2-ones. mdpi.combeilstein-journals.org

Separation and Resolution of Enantiomers

When a synthesis produces a racemic mixture, the separation of enantiomers (a process called resolution) is necessary.

Enzymatic Resolution: As discussed, kinetic resolution using enzymes is a widely used method. mdpi.com Lipases can selectively catalyze the acylation of one enantiomer of a racemic amine or alcohol, leaving the other enantiomer unreacted. nih.govmdpi.com The resulting mixture of an acylated product and the unreacted starting material can then be separated by conventional methods like column chromatography.

Chromatographic Resolution: Chiral chromatography is a primary technique for separating enantiomers both analytically and preparatively. chromatographyonline.commdpi.com High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is commonly employed. chromatographyonline.commdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Various CSPs are available, including those based on cyclodextrins, polysaccharides, and cyclofructans, which have shown effectiveness in separating chiral primary amines. chromatographyonline.com

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Common Application | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). | High selectivity, mild conditions, environmentally friendly. | Resolution of alcohols and amines. | nih.govmdpi.com |

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Broad applicability, both analytical and preparative scales. | Separation of a wide range of chiral compounds, including primary amines. | chromatographyonline.commdpi.commdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F.

The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the oxathiolane ring and the amine (-NH₂) protons.

-CH₂-O- (C4 protons): The protons on the carbon adjacent to the more electronegative oxygen atom are expected to be deshielded and thus resonate at a higher chemical shift (further downfield) compared to the C5 protons.

-NH₂ protons: The amine protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

C2 (quaternary carbon): The carbon atom bonded to the trifluoromethyl group, the amine group, the oxygen, and the sulfur is a quaternary carbon and would not have any directly attached protons. It is expected to show a quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms of the CF₃ group. Its chemical shift would be significantly influenced by the attached heteroatoms.

C4 and C5 (methylene carbons): The two methylene carbons in the oxathiolane ring would appear at distinct chemical shifts. The C4 carbon, being attached to oxygen, would be at a lower field (higher ppm value) than the C5 carbon, which is attached to sulfur.

CF₃ carbon: The carbon of the trifluoromethyl group would also appear as a quartet due to the one-bond coupling with the three fluorine atoms.

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A single signal, a singlet, would be expected for the three equivalent fluorine atoms of the CF₃ group, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of this signal would be characteristic of a CF₃ group attached to a carbon bearing an amine and heteroatoms.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between the protons on C4 and C5, confirming their connectivity within the oxathiolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the C4 and C5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two or three bonds. For instance, the methylene protons would show correlations to the quaternary C2 carbon, and the amine protons might also show a correlation to C2.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine, the following characteristic absorption bands would be anticipated:

N-H stretching: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aliphatic C-H stretching vibrations from the methylene groups would appear just below 3000 cm⁻¹.

N-H bending: The scissoring vibration of the -NH₂ group is expected in the range of 1590-1650 cm⁻¹.

C-F stretching: Strong absorption bands characteristic of the C-F bonds of the trifluoromethyl group would be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

C-O and C-S stretching: The stretching vibrations for the C-O and C-S bonds of the oxathiolane ring would also be found in the fingerprint region.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can help in its structural elucidation.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (173.01 g/mol ).

Isotope Peaks: The presence of sulfur would result in a characteristic [M+2]⁺ isotope peak with an intensity of about 4% relative to the molecular ion peak.

Fragmentation Pattern: The fragmentation would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) or cleavage of the oxathiolane ring. The specific fragmentation pattern would provide further confirmation of the compound's structure. PubChem predicts a monoisotopic mass of 173.01222 Da and various possible adducts in mass spectrometry, such as [M+H]⁺ at m/z 174.01950 and [M+Na]⁺ at m/z 196.00144. uni.lu

Table of Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation |

| ¹H NMR | -CH₂-S- (C5) | Multiplet |

| -CH₂-O- (C4) | Multiplet (downfield from C5-H) | |

| -NH₂ | Broad singlet | |

| ¹³C NMR | C2 | Quaternary carbon signal (quartet in coupled spectrum) |

| C4 | Methylene carbon signal (downfield) | |

| C5 | Methylene carbon signal (upfield) | |

| -CF₃ | Quartet signal | |

| ¹⁹F NMR | -CF₃ | Singlet |

| IR | N-H stretch | 3300-3500 cm⁻¹ (two bands) |

| C-H stretch | <3000 cm⁻¹ | |

| N-H bend | 1590-1650 cm⁻¹ | |

| C-F stretch | 1000-1400 cm⁻¹ (strong) | |

| Mass Spec | [M]⁺ | m/z = 173 |

| [M+H]⁺ | m/z = 174.01950 uni.lu |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

As of the latest available information, no published studies containing the crystal structure of this compound were found. Consequently, experimentally determined data for its bond lengths, bond angles, and torsion angles are not available. The generation of a data table for these parameters is therefore not possible.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is dictated by a combination of intramolecular forces and intermolecular packing effects within the crystal lattice. For the 1,3-oxathiolane (B1218472) ring system, various conformations such as envelope and twist forms are possible. The specific conformation adopted by this compound, including the orientation of the trifluoromethyl and amine substituents, would be revealed by an X-ray crystallographic study. Without such a study, a definitive conformational analysis in the solid state cannot be provided. Theoretical calculations could offer insights into the likely low-energy conformations, but no such computational studies for this specific molecule were identified in the searched literature.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure Analysis

Analysis of the electronic structure is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A typical DFT study on 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine would involve geometry optimization to find the lowest energy conformation. Subsequent calculations would yield important electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods (e.g., HF, MP2)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer a higher level of theory for benchmarking results. An ab initio study would provide a detailed picture of the molecule's wave function and electron correlation effects, which are important for accurately describing its energetic and structural properties. Theoretical studies on related trifluoromethylated compounds have utilized these methods to investigate reaction mechanisms.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a molecule reacts is key to controlling chemical transformations. Computational methods can map out entire reaction pathways.

Calculation of Activation Free Energies

For any proposed reaction involving this compound, computational chemists would locate the transition state structure connecting reactants and products. By calculating the energies of the reactants, transition state, and products, the activation free energy can be determined. This value is critical for predicting the reaction rate and feasibility under given conditions.

Intrinsic Reaction Coordinate (IRC) Pathways

An IRC calculation follows the minimum energy path from a transition state down to the reactants and products. rsc.orgresearchgate.net This confirms that the identified transition state correctly connects the desired chemical species. The IRC path provides a detailed view of the geometric changes that occur throughout the reaction, such as bond breaking and formation. rsc.org

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

MEDT is a modern theory of reactivity that emphasizes the role of electron density changes in chemical reactions. nih.gov An MEDT study of a reaction involving this compound would analyze the flow of electron density between reacting species. By examining conceptual DFT indices like electrophilicity and nucleophilicity, and analyzing the bonding evolution along the reaction pathway, MEDT provides a qualitative and quantitative understanding of the reaction mechanism. nih.gov

Topological Analysis of Electron Density (e.g., ELF)

The topological analysis of electron density provides a powerful theoretical framework for elucidating the nature of chemical bonding and electronic structure within a molecule. One of the most insightful methods in this domain is the Electron Localization Function (ELF). wikipedia.org The ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Its analysis allows for a chemically intuitive visualization of core and valence electrons, covalent bonds, and lone pairs. wikipedia.org

For a molecule such as this compound, an ELF analysis would be instrumental in characterizing the electronic environment. The ELF is a scalar field, typically ranging from 0 to 1, where a value of 1 corresponds to perfect electron localization, and a value of 0.5 is indicative of a uniform electron gas. aps.org By mapping this function in three-dimensional space, distinct regions, or basins, of electron localization can be identified. These basins are associated with specific chemical entities like atomic cores, covalent bonds, and non-bonding electron pairs (lone pairs).

While specific ELF studies on this compound are not available in the current literature, a theoretical investigation would be expected to reveal several key features. The analysis would distinguish between core and valence basins for each atom. For instance, the fluorine atoms of the trifluoromethyl group would exhibit high ELF values corresponding to their core electrons and distinct valence basins representing their lone pairs. The covalent bonds within the molecule, such as C-S, C-O, C-C, C-N, N-H, and C-F, would each be characterized by a disynaptic attractor, a point of maximum ELF value located between the two bonded atomic cores.

The Quantum Theory of Atoms in Molecules (QTAIM) is another method that analyzes the topology of the electron density (ρ) to define chemical bonds and atomic interactions. orientjchem.org This analysis identifies bond critical points (BCPs) where the gradient of the electron density is zero. orientjchem.org The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the bond's nature. For covalent bonds, one expects a significant ρ(r) and a negative ∇²ρ(r), indicating charge accumulation.

In the case of this compound, a QTAIM analysis would provide quantitative data on the strength and nature of its various bonds. The highly electronegative fluorine atoms are expected to significantly polarize the C-F bonds, which would be reflected in the topological properties at the corresponding BCPs. Similarly, the analysis would characterize the C-S and C-O bonds within the oxathiolane ring and the C-N bond of the amine group.

A hypothetical data table summarizing the expected findings from an ELF and QTAIM analysis for key bonds in the molecule is presented below. The values are illustrative and based on general principles and data from analogous systems.

| Bond | Expected ELF Basin Population (e⁻) | Expected ρ(r) at BCP (a.u.) | Expected ∇²ρ(r) at BCP (a.u.) | Bond Character |

| C-F | ~1.8 - 2.0 | High | Positive | Polar Covalent |

| C-S | ~1.6 - 1.8 | Moderate | Slightly Negative/Positive | Covalent |

| C-O | ~1.5 - 1.7 | Moderate | Slightly Negative/Positive | Polar Covalent |

| C-N | ~1.9 - 2.1 | Moderate | Negative | Polar Covalent |

| N-H | ~1.9 - 2.0 | High | Negative | Polar Covalent |

This table is illustrative and presents expected values based on theoretical principles. Actual values would require specific quantum chemical calculations.

The insights gained from such topological analyses are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For example, the regions of high electron localization, such as the lone pairs on the oxygen, sulfur, and nitrogen atoms, would be predicted as the primary sites for electrophilic attack.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation about single bonds, and their relative energies. libretexts.org The potential energy landscape is a multi-dimensional surface that maps the potential energy of a molecule as a function of its geometric coordinates. researchgate.net Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states connecting them.

For this compound, the conformational flexibility primarily arises from two sources: the puckering of the 1,3-oxathiolane (B1218472) ring and the rotation around the C-C and C-N single bonds. The five-membered oxathiolane ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The specific atoms that are out-of-plane define the particular conformer. The relative energies of these ring conformers are influenced by factors such as angle strain and torsional strain. libretexts.org

Furthermore, the trifluoromethyl group and the amine group are attached to a chiral center (C2), which adds another layer of complexity to the conformational landscape. The rotation of the bulky and highly electronegative trifluoromethyl group is expected to have a significant energetic barrier, influencing the stability of different rotamers. researchgate.net Similarly, the orientation of the amine group relative to the ring will define different conformational states.

A computational study of the energy landscape of this compound would involve systematically varying the key dihedral angles and calculating the corresponding single-point energies. This would allow for the construction of a potential energy surface plot, from which the low-energy conformers and the energy barriers for their interconversion can be identified.

While specific conformational energy data for this molecule is not available, a hypothetical energy profile for the rotation around the C2-CF₃ bond is presented below, illustrating the expected energetic changes. The presence of the bulky sulfur and oxygen atoms in the ring would likely lead to distinct energy minima and maxima as the fluorine atoms eclipse or are staggered relative to the ring substituents.

| Dihedral Angle (Ring-C-C-F) | Relative Potential Energy (kcal/mol) | Conformation |

| 0° | 4.5 | Eclipsed |

| 60° | 0.2 | Gauche |

| 120° | 4.0 | Eclipsed |

| 180° | 0.0 | Anti (Staggered) |

| 240° | 4.0 | Eclipsed |

| 300° | 0.2 | Gauche |

This table is illustrative, depicting a simplified potential energy profile for a single bond rotation. A full conformational analysis would require a multi-dimensional potential energy surface.

The most stable conformer would be the one that minimizes steric hindrance and unfavorable electrostatic interactions. In molecules with trifluoromethyl groups, gauche effects involving the fluorine atoms can also play a role in determining conformational preferences. The relative populations of the different conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution. Understanding the conformational preferences and the energy landscape is critical for predicting the molecule's biological activity, as the shape of the molecule often dictates its ability to bind to a biological target.

Derivatives and Analogues with Modified C2 Substituents

Systematic Variation of Substituents at the C2 Position of the 1,3-Oxathiolane (B1218472) Ring

A variety of synthetic strategies have been developed to access 2,5-substituted 1,3-oxathiolane intermediates, which can then be further functionalized. nih.gov These methods often involve cyclocondensation reactions between a suitable aldehyde and a mercaptoacetaldehyde (B1617137) equivalent. nih.gov The choice of the aldehyde directly dictates the nature of the substituent at the C2 position.

| C2-Substituent | Rationale for Variation | Potential Impact on Properties |

|---|---|---|

| Alkyl Chains | Modulate lipophilicity and steric hindrance. | Increased chain length generally increases lipophilicity. |

| Aryl Groups | Introduce aromatic interactions and electronic effects. | Can influence stacking interactions and metabolic stability. |

| Other Heterocycles | Explore novel pharmacophores and hydrogen bonding patterns. | May lead to new biological activities. |

Exploration of Other Fluorinated Moieties (e.g., Difluoromethyl, Perfluoroalkyl)

The trifluoromethyl group is a well-established bioisostere for various functional groups, known for its ability to enhance metabolic stability and binding affinity. nih.govsci-hub.box Building on this, researchers have explored the replacement of the trifluoromethyl group with other fluorinated moieties to further probe the effects of fluorine substitution.

The difluoromethyl (CF2H) group, for example, is of particular interest as it can act as a hydrogen bond donor, a property not shared by the trifluoromethyl group. nih.gov The synthesis of α-difluoromethyl amines has been achieved through methods like nucleophilic addition of difluoromethylating agents to imines. nih.gov The introduction of longer perfluoroalkyl chains (e.g., C2F5, C3F7) can dramatically increase lipophilicity. nih.gov

| Fluorinated Moiety | Key Properties | Synthetic Approach |

|---|---|---|

| Difluoromethyl (CF2H) | Hydrogen bond donor capacity. nih.gov | Nucleophilic difluoromethylation of ketimines. nih.gov |

| Perfluoroethyl (C2F5) | Increased lipophilicity compared to CF3. | Incorporation of perfluoroalkyl building blocks. |

| Monofluoromethyl (CH2F) | Subtle electronic and steric perturbations. | Enantioselective α-fluorination of aldehydes. nih.gov |

Structural Elucidation of Novel Analogues

The unambiguous determination of the three-dimensional structure of these novel analogues is paramount for understanding their chemical behavior. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose. nih.govresearchgate.net

NMR spectroscopy, including 1H, 13C, and 19F NMR, provides valuable insights into the structure of these molecules in solution. researchgate.net Techniques such as Nuclear Overhauser Effect (NOE) experiments can be used to establish the relative stereochemistry of substituents on the 1,3-oxathiolane ring. The chemical shifts observed in 13C NMR spectra are particularly sensitive to the electronic environment of the carbon atoms, providing information about the effects of different substituents. researchgate.net

Comparative Reactivity Studies of Analogues

The reactivity of the amine group in 2-(substituted)-1,3-oxathiolan-2-amines is significantly influenced by the nature of the other substituent at the C2 position. The electron-withdrawing or -donating properties of this second substituent can modulate the nucleophilicity and basicity of the amine. msu.edu

For example, the presence of a strongly electron-withdrawing group like a trifluoromethyl group is known to decrease the basicity of a neighboring amine. nih.gov Replacing the trifluoromethyl group with a less electronegative group, such as a methyl or ethyl group, would be expected to increase the amine's reactivity towards electrophiles.

Comparative studies often involve reacting a series of analogues with a common electrophile under standardized conditions and measuring the reaction rates or yields. This allows for a quantitative assessment of the electronic and steric effects of the C2 substituents. The reactivity of the 1,3-oxathiolane ring itself, for instance towards ring-opening reactions, can also be influenced by the C2-substituents. researchgate.net

Potential Applications in Chemical Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine scaffold is a promising building block for the synthesis of complex and biologically active molecules. The 1,3-oxathiolane (B1218472) ring itself is a key structural feature in important pharmaceutical compounds. nih.gov For instance, enantiomerically pure 1,3-oxathiolane cores are crucial intermediates in the synthesis of antiviral nucleoside analogues such as lamivudine (B182088) and emtricitabine, which are used in the treatment of HIV. nih.gov The strategic replacement of a methylene (B1212753) group in the ribose ring with a sulfur atom, as seen in these drugs, leads to potent therapeutic agents. nih.gov

Furthermore, the incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov The synthesis of α-trifluoromethyl amines is of particular interest as this moiety can act as a stable surrogate for amide groups in peptidomimetics, rendering them resistant to proteolytic cleavage. nih.govmdpi.com

Given these precedents, this compound represents a convergence of these valuable structural motifs. It can serve as a versatile synthon for:

Novel Nucleoside Analogues: The amine group can be used for coupling with various nucleobases, while the oxathiolane ring mimics the sugar moiety, potentially leading to new antiviral or anticancer agents.

Fluorinated Amino Alcohols: Reductive cleavage of the oxathiolane ring could provide access to functionalized trifluoromethyl-containing amino alcohols, which are themselves important chiral building blocks. nih.gov

Complex Heterocycles: The multiple functional groups present in the molecule allow for a range of chemical transformations to construct more elaborate heterocyclic systems.

Precursor for Other Fluorinated Heterocycles

The inherent reactivity of the hemiaminal-like structure at the C2 position, combined with the presence of three different heteroatoms (N, O, S), makes this compound a potentially valuable precursor for a variety of other fluorinated heterocycles. The trifluoromethyl group significantly influences the stability and reactivity of the ring.

Analogous trifluoromethyl-substituted small-ring heterocycles, such as oxiranes, are known to undergo regioselective ring-opening reactions with nucleophiles like primary and secondary amines to yield trifluoromethyl amino alcohols. nih.gov Similarly, studies on 2-trifluoromethyltetrahydrothiophenes have demonstrated that the heterocyclic ring can undergo various oxidative transformations, and the CF3 group sterically directs the outcome of these reactions. researchgate.net

Based on these principles, potential transformations of this compound could include:

Ring Expansion/Contraction: Treatment with specific reagents could induce ring expansion to form six- or seven-membered heterocycles or contraction to smaller ring systems.

Ring Transformation: Selective cleavage and re-cyclization could convert the oxathiolane ring into other heterocyclic systems, such as thiazolidines or oxazolidines, by reacting with appropriate dielectrophiles.

Generation of Acyclic Intermediates: Under reductive or hydrolytic conditions, the ring could be opened to generate functionalized acyclic α-trifluoromethyl amine precursors, which can then be used in subsequent cyclization reactions to form different heterocyclic products.

Role in Organocatalysis or Ligand Design

The molecular structure of this compound possesses key features that are highly desirable for applications in asymmetric catalysis. wiley.comwikipedia.orgresearchgate.net The carbon atom bonded to the trifluoromethyl and amine groups is a stereocenter. If the compound is prepared in an enantiomerically pure form, it can be employed as a chiral auxiliary or ligand.

The presence of nitrogen, oxygen, and sulfur atoms provides multiple potential coordination sites for metal ions, making it an attractive candidate for a chiral ligand in transition-metal-catalyzed reactions. Chiral 1,3-oxazolidine ligands, which are structurally similar, have been successfully used in various asymmetric reactions, including alkylations, cycloadditions, and aldol (B89426) reactions. nih.gov By analogy, a metal complex of this compound could create a well-defined chiral environment to control the stereochemical outcome of a reaction.

Furthermore, the molecule itself has potential as an organocatalyst. Chiral β-fluoroamines are known to be effective organocatalysts in various transformations. nih.gov The basicity of the amine group, a critical parameter for its catalytic activity, is attenuated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This modulation of electronic properties is a key strategy in the design of new organocatalysts. princeton.edu Enamine and iminium ion catalysis are common mechanisms in organocatalysis, and this compound could potentially mediate reactions such as asymmetric Michael additions or aldol reactions. researchgate.net

Table 1: Potential Roles in Asymmetric Catalysis

| Role | Relevant Structural Features | Potential Reactions |

| Chiral Ligand | Stereocenter at C2; N, O, S heteroatoms for metal coordination. | Asymmetric alkylations, allylic substitutions, cycloadditions. |

| Organocatalyst | Chiral amine scaffold; electronically modified by CF3 group. | Asymmetric Michael additions, aldol reactions, fluorinations. |

| Chiral Auxiliary | Can be temporarily attached to a substrate to direct a stereoselective reaction. | Diastereoselective alkylations, aldol reactions. |

Applications in Polymer Chemistry (e.g., as a monomer for specialized polymers if suitably functionalized)

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. researchgate.netwikipedia.org The compound this compound can serve as a valuable monomer for the synthesis of novel functional and fluorinated polymers after appropriate modification.

The primary amine group provides a reactive handle for incorporation into a polymer backbone. It can be converted into a polymerizable functional group, such as an amide or imide, by reaction with molecules like acryloyl chloride or maleic anhydride. The direct polymerization of monomers containing functional groups is a key strategy for creating advanced materials. cmu.edumdpi.com

The 1,3-oxathiolane ring system has been shown to be compatible with polymer chemistry. For example, polymers containing 1,3-oxathiolane-2-thione units have been synthesized and functionalized through the ring-opening reaction of the thione group with primary amines. morressier.com This demonstrates the utility of the oxathiolane core in creating functional polymer systems.

By functionalizing the amine group of this compound, it could be used as a monomer in various polymerization reactions to create polymers with unique characteristics. The incorporation of the rigid, polar, and fluorinated oxathiolane moiety into a polymer chain could impart a range of desirable properties:

Enhanced Thermal Stability: Conferred by the strong carbon-fluorine bonds.

Modified Solubility: The heterocyclic and fluorinated structure could alter the polymer's solubility in organic solvents or other media.

Low Surface Energy: A common feature of fluoropolymers, leading to hydrophobic and oleophobic surfaces.

Chemical Reactivity: The heteroatoms within the oxathiolane ring could serve as sites for post-polymerization modification.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Oxathiolane Chemistry

The exploration of 2-(Trifluoromethyl)-1,3-oxathiolan-2-amine and related structures has provided valuable insights into the synthesis and reactivity of trifluoromethylated heterocyclic compounds. A key contribution lies in the development of novel synthetic methodologies for accessing molecules containing the trifluoromethyl group, a moiety of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity of drug candidates. mdpi.comnih.govmdpi.com The synthesis of trifluoromethylated amines, in general, has seen advancements through methods like the one-pot synthesis from secondary amines using bench-stable reagents, which proceeds through thiocarbamoyl fluoride (B91410) intermediates. nih.govrsc.org Specifically, the synthesis of trifluoromethylated heterocycles, including oxathiolanes, has been achieved through reactions with partially fluorinated epoxides. researchgate.net

The introduction of the trifluoromethyl group into the oxathiolane ring system at the 2-position, which also bears an amine functionality, creates a unique chemical entity with potential for further chemical elaboration. This structure combines the features of a hemithioaminal with the strong electron-withdrawing nature of the trifluoromethyl group, influencing its stability and reactivity. Research on related trifluoromethylated heterocycles, such as azetidines, has shown that these compounds can undergo strain-release reactions to yield a variety of substituted products, a concept that could be extended to the oxathiolane system. nih.gov

Unexplored Synthetic Routes and Mechanistic Questions

While progress has been made, several synthetic avenues for this compound remain to be explored. Direct and stereoselective methods for the synthesis of this specific compound are not yet well-established. Future work could focus on the development of catalytic asymmetric methods to control the stereochemistry at the C2 position, which would be crucial for its potential application in pharmaceuticals. The reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with silylated nucleophiles under Lewis acid activation provides a precedent for stereoselective synthesis of functionalized α-trifluoromethylamines, and a similar strategy could be envisioned for oxathiolane analogs. researchgate.net

Furthermore, the detailed reaction mechanisms for the formation and transformation of this compound warrant deeper investigation. Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the role of the trifluoromethyl group in stabilizing intermediates and influencing reaction pathways. For instance, studies on the isothiourea-mediated asymmetric Michael-lactonization of trifluoromethylenones have successfully used kinetic studies to understand the reaction mechanism, which could serve as a model for investigating reactions involving this compound. rsc.org Understanding these mechanisms is fundamental for optimizing existing synthetic routes and designing new, more efficient ones.

Prospects for Advanced Material Development

The unique combination of a trifluoromethyl group and an amino group on an oxathiolane scaffold suggests potential applications in the development of advanced materials. The trifluoromethyl group is known to impart desirable properties such as thermal stability and hydrophobicity. mdpi.com These characteristics could be harnessed in the design of novel polymers or functional coatings. For example, trifluoromethylated aromatic compounds are prevalent in advanced organic materials. mdpi.com The amine functionality provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties.

Future research could explore the incorporation of this compound as a monomer in polymerization reactions to create fluorinated polymers with unique thermal and optical properties. The development of such materials could find applications in areas ranging from electronics to specialized coatings.

Interdisciplinary Research Opportunities

The structure of this compound presents numerous opportunities for interdisciplinary research. In medicinal chemistry, the trifluoromethyl group is a well-recognized pharmacophore that can improve the pharmacokinetic profile of drug candidates. mdpi.com The antiviral activity of some trifluoromethylthiolane derivatives has been noted, suggesting that this class of compounds could be a starting point for the development of new therapeutic agents. mdpi.com The synthesis and evaluation of a library of derivatives of this compound against various biological targets, such as viruses, bacteria, and cancer cell lines, could be a fruitful area of investigation. nih.govresearchgate.netmdpi.com

Collaboration between synthetic organic chemists, materials scientists, and biologists will be essential to fully realize the potential of this compound. For instance, the development of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives as potential anti-cancer agents highlights the promise of combining a trifluoromethyl group with other functionalities to achieve desired biological activity. nih.gov Similarly, exploring the biological activity of compounds derived from this compound could lead to the discovery of new lead compounds for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)-1,3-oxathiolan-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of thiourea derivatives with trifluoromethyl ketones or aldehydes under acidic or basic conditions. For example, nucleophilic substitution reactions using fluorinated precursors (e.g., trifluoromethylated epoxides) can yield the oxathiolane ring . Optimization includes adjusting reaction temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DCM), and stoichiometry of reagents. Catalysts like triethylamine (Et3N) may enhance ring closure efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm the presence of the trifluoromethyl group (-CF3) and oxathiolane ring protons .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> ion).

- X-ray crystallography for absolute stereochemical confirmation if chiral centers exist .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Hydrolytic degradation : Test in aqueous buffers (pH 1–13) at 25–40°C. The oxathiolane ring may hydrolyze to form thiol and carbonyl derivatives .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Light sensitivity : Store in amber vials under inert gas (e.g., N2) to prevent photolytic cleavage of the C–S bond .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in supramolecular interactions?

- Methodological Answer : Computational modeling (DFT or docking studies) can quantify the -CF3 group’s electron-withdrawing effect, which polarizes the oxathiolane ring and enhances hydrogen-bonding capacity. Compare electrostatic potential maps of fluorinated vs. non-fluorinated analogs . Experimentally, crystallographic data (e.g., bond angles/CF3 torsion angles) reveal steric hindrance effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC50 values in enzyme assays)?

- Methodological Answer :

- Assay standardization : Ensure consistent buffer pH, ion strength, and enzyme source (e.g., recombinant vs. tissue-extracted).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Isomer differentiation : Chiral HPLC can separate enantiomers, as stereochemistry significantly impacts binding affinity .

Q. How can the compound’s pharmacokinetic profile be enhanced through structural modifications?

- Methodological Answer :

- Pro-drug design : Introduce ester or amide moieties at the amine group to improve membrane permeability, followed by enzymatic cleavage in vivo .

- Fluorine scanning : Replace -CF3 with -CHF2 or -OCF3 to balance lipophilicity and metabolic stability .

- Co-crystallization studies : Identify binding pockets in target proteins (e.g., kinases) to guide site-specific modifications .

Key Considerations for Researchers

- Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers, as biological activity may vary .

- Toxicity Screening : Assess metabolite toxicity via in vitro hepatocyte models, focusing on fluorinated byproducts .

- Collaborative Validation : Cross-validate synthetic and analytical protocols with independent labs to address reproducibility challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.